molecular formula C17H20N4O2S B8037485 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide

Cat. No. B8037485
M. Wt: 344.4 g/mol
InChI Key: KFJCXIOVAGJCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Oxidation Catalysts : "4-tert-Butylbenzenesulfonamide" has been used in designing oxidation catalysts like tetra peripherally substituted Fe(ii) phthalocyanines. These catalysts exhibit remarkable stability under oxidative conditions and are potential candidates for cyclohexene oxidation using H2O2 as the oxidant (Işci et al., 2014).

  • Anti-HIV Activity : Derivatives of "4-chloro-2-mercapto-5-methylbenzenesulfonamide" have been synthesized as potential anti-HIV agents. These compounds, particularly those with certain structural modifications, showed promising anti-HIV-1 activity (Brzozowski & Sa̧czewski, 2007).

  • Photodynamic Therapy in Cancer Treatment : Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base exhibits properties useful for photodynamic therapy applications. It shows high singlet oxygen quantum yield, making it a potential candidate for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

  • Peptidoleukotriene Antagonists : Certain indoles and indazoles substituted with an arylsulfonyl amide group have been studied as receptor antagonists of peptidoleukotrienes, suggesting therapeutic potential in asthma treatment (Matassa et al., 1990).

  • Antibacterial and Antifungal Activities : Novel sulfanilamide-derived triazole compounds, including some with benzenesulfonamide structures, have shown promising antibacterial potency in preliminary screenings (Wang et al., 2010).

  • Immunomodulatory Activity : Derivatives of "2-amino-4,6-di-tert-butylphenol" show potential immunomodulatory activity, suggesting their relevance in studying the immune system's functioning (Nizheharodava et al., 2020).

properties

IUPAC Name

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)21-24(22,23)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(18)20-19-15/h4-10,21H,1-3H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJCXIOVAGJCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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